2-十二烷酮

描述

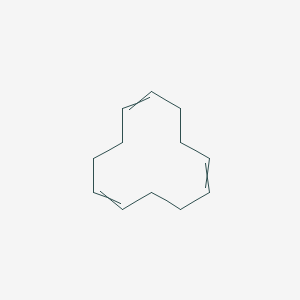

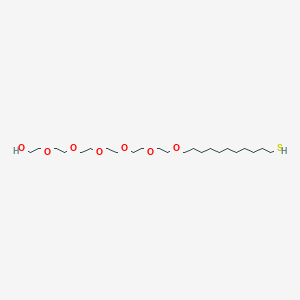

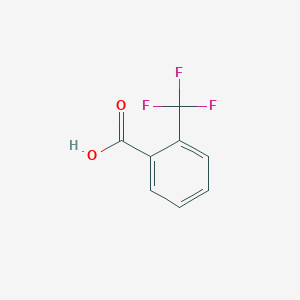

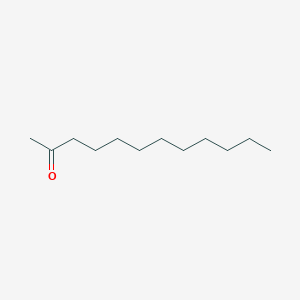

2-Dodecanone, also known as decyl methyl ketone or dodecan-2-one, is an organic compound with the molecular formula C12H24O. It is a colorless to light yellow liquid with a fruity, citrus-like odor. This compound is a member of the ketone family and is commonly found in various essential oils, including those of rue (Ruta graveolens) and hops (Humulus lupulus) .

Synthetic Routes and Reaction Conditions:

Oxidation of Secondary Dodecyl Alcohol: This method involves the oxidation of secondary dodecyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.

Grignard Reaction: This method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with decyl chloride, followed by hydrolysis to yield 2-dodecanone.

Acetoacetic Ester Synthesis: This method involves the reaction of acetoacetic ester with decyl bromide, followed by decarboxylation to yield 2-dodecanone.

Industrial Production Methods: Industrial production of 2-dodecanone typically involves the oxidation of secondary dodecyl alcohol due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: 2-Dodecanone can undergo oxidation to form dodecanoic acid using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of 2-dodecanone using reducing agents like sodium borohydride or lithium aluminum hydride yields secondary dodecyl alcohol.

Substitution: 2-Dodecanone can undergo nucleophilic substitution reactions with reagents such as hydrazine to form hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

Substitution: Hydrazine; typically carried out in the presence of a catalyst.

Major Products Formed:

Oxidation: Dodecanoic acid

Reduction: Secondary dodecyl alcohol

Substitution: Hydrazones

科学研究应用

2-Dodecanone has a wide range of applications in scientific research:

作用机制

Target of Action

2-Dodecanone, also known as Dodecan-2-one, primarily targets genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . It significantly induces ecdysone response-genes (EcR, usp, E78, Hr4, Hr38), despite no significant differences in ecdysteroid levels .

Mode of Action

2-Dodecanone interacts with its targets by altering the gene expression. It differentially alters the gene l (2)efl in both experimental conditions, and triggers a dose-dependent induction of hex81 . It also triggers an induction of Cyp6aQ5 activity .

Biochemical Pathways

The compound affects the ecdysone signalling pathway, which is crucial for insect development and metamorphosis . It modulates gene expression and interferes with this pathway in Nasonia vitripennis, a model hymenopteran .

Pharmacokinetics

Its molecular weight of 1843184 suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The exposure of Nasonia vitripennis to 2-Dodecanone has a significant effect on neither development time, energy reserves, nor egg-laying capacity . No potential genotoxicity was detected . This indicates that 2-Dodecanone can modulate gene expression and interfere with the ecdysone signalling pathway without causing apparent harm to the organism .

Action Environment

The action of 2-Dodecanone can be influenced by environmental factors. For instance, in an experiment, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone . The results suggest that the compound’s action, efficacy, and stability can be affected by factors such as the duration of exposure and the concentration of the compound .

生化分析

Biochemical Properties

2-Dodecanone interacts with various enzymes, proteins, and other biomolecules. It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis . A significant induction of ecdysone response-genes (EcR, usp, E78, Hr4, Hr38) was detected, despite no significant differences in ecdysteroid levels . 2-Dodecanone also triggered an induction of Cyp6aQ5 activity .

Cellular Effects

2-Dodecanone has been shown to have various effects on cells. It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis . Regarding the cell homeostasis processes, the gene l (2)efl was differentially altered in both experimental conditions, and a dose-dependent induction of hex81 was observed .

Molecular Mechanism

At the molecular level, 2-Dodecanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can modulate gene expression and interfere with the ecdysone signaling pathway in Nasonia vitripennis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Dodecanone have been observed over time. It has been found that 2-Dodecanone exposure had a significant effect on neither development time, energy reserves, nor egg-laying capacity; no potential genotoxicity was detected .

Dosage Effects in Animal Models

The effects of 2-Dodecanone vary with different dosages in animal models. In a study, Nasonia vitripennis was exposed at the pupae stage for 48 h (up to 6 days) to sublethal doses (5 µg/L and 500 µg/L) of 2-Dodecanone .

Metabolic Pathways

It has been found to alter the gene expression of genes related to ecdysone-related pathways, biotransformation, and cell homeostasis .

相似化合物的比较

- 2-Decanone (C10H20O)

- 2-Undecanone (C11H22O)

- Methyl octyl ketone (C9H18O)

属性

IUPAC Name |

dodecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKONYYRONEBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022236 | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 21 deg C; [ChemIDplus] Clear, light yellow liquid; [Aldrich MSDS], Solid | |

| Record name | 2-Dodecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6175-49-1 | |

| Record name | 2-Dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5CN8YSV3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C | |

| Record name | 2-Dodecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological effects of 2-dodecanone on insects?

A1: Research has shown that 2-dodecanone can impact insect physiology, specifically targeting the ecdysone signaling pathway, a crucial hormonal system regulating insect development. In the parasitic wasp Nasonia vitripennis, exposure to sublethal doses of 2-dodecanone altered the expression of genes involved in ecdysone-related pathways, biotransformation, and cell homeostasis. [] This suggests a potential for endocrine disruption, though further research is needed to confirm these effects in other insect species.

Q2: How effective is 2-dodecanone as a biopesticide against nematodes?

A2: Studies show that 2-dodecanone exhibits potent nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita. In pot experiments, application of 2-dodecanone significantly reduced the number of root galls, indicating its effectiveness in controlling nematode infestations. [] This highlights its potential as a biopesticide for managing plant-parasitic nematodes.

Q3: Does 2-dodecanone impact insect behavior?

A3: Research suggests that 2-dodecanone possesses repellent and oviposition deterrence properties against the two-spotted spider mite, Tetranychus urticae. [] This suggests its potential use in integrated pest management strategies to deter insect pests from crops, potentially reducing reliance on synthetic pesticides.

Q4: How does 2-dodecanone impact the development of the parasitic wasp Nasonia vitripennis?

A4: Despite modulating gene expression related to the ecdysone pathway, exposure to 2-dodecanone did not significantly affect the development time, energy reserves, or egg-laying capacity of N. vitripennis. [] This suggests that while the compound influences gene expression, it might not necessarily translate into observable phenotypic effects on development, at least in this specific species.

Q5: What is the molecular formula and weight of 2-dodecanone?

A5: The molecular formula of 2-dodecanone is C12H24O, and its molecular weight is 184.32 g/mol.

Q6: How is 2-dodecanone typically characterized?

A6: 2-Dodecanone is commonly identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and detection of individual volatile compounds within a mixture based on their mass-to-charge ratios, providing a comprehensive profile of the sample's chemical composition.

Q7: What are the major volatile compounds found alongside 2-dodecanone in Ruta chalepensis essential oil?

A7: Analysis of the essential oil from Ruta chalepensis revealed 2-undecanone to be the most abundant compound, followed by 2-nonanone, 2-nonyl acetate, and 2-dodecanone. [, ] The relative proportions of these compounds contribute to the distinct aroma and potential biological activities of the essential oil.

Q8: How does the presence of 2-dodecanone affect the properties of materials like fiberglass?

A8: Studies indicate that 2-dodecanone can act as a bifunctional coupling agent in fiberglass/polyethylene composites, improving their mechanical properties. [] This suggests its potential utility in enhancing the interfacial adhesion between different materials, leading to improved composite performance.

Q9: Have computational methods been used to study the interaction of 2-dodecanone with biological targets?

A10: Yes, computational studies have investigated the binding of 2-dodecanone to the mouse olfactory receptor 912-93 (mOR912-93). These studies predicted that the binding is primarily driven by a hydrogen bond between the ketone carbonyl group of 2-dodecanone and a serine residue (Ser105) in the receptor's binding pocket. [] This highlights the utility of computational approaches in understanding the molecular interactions underlying odorant recognition.

Q10: How does the length of the alkyl chain in ketones influence their biological activity?

A11: Research indicates that the antimicrobial activity of methyl n-alkyl ketone thiosemicarbazones is directly related to the length of the alkyl chain, with the 2-dodecanone derivative exhibiting the highest potency. [] This underscores the importance of the alkyl chain length in determining the biological activity of ketone derivatives.

Q11: Does the position of the carbonyl group within the carbon chain affect biological activity?

A11: While not specifically addressed in the provided research for 2-dodecanone, studies on other ketones suggest that the position of the carbonyl group can significantly influence their interactions with biological targets. Further research is needed to elucidate how the position of the carbonyl group within 2-dodecanone might impact its activity.

Q12: What techniques are used to quantify 2-dodecanone and other methyl ketones in plant extracts?

A13: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is widely employed to quantify methyl ketones, including 2-dodecanone, in plant extracts. [, ] This technique allows for the separation and precise measurement of individual ketones, providing valuable insights into their abundance and potential role in plant defense mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)